molecular formula C20H19N5O4 B12159526 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B12159526
M. Wt: 393.4 g/mol
InChI Key: JIAICZNSRFGLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

化学身份与结构表征

系统命名与IUPAC分类

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统命名需从母体结构出发进行逐级解析。其核心骨架包含两个特征性结构单元:(1)5-甲氧基-2-(2-氧代吡咯烷-1-基)苯胺基团;(2)4-氧代-1,2,3-苯并三嗪-3(4H)-基乙酰胺片段。具体命名过程如下:

首先确定乙酰胺部分的主链,以乙酰基(acetamide)为取代基,其氮原子连接苯并三嗪酮环。苯并三嗪酮环采用位置编号法确定取代基位置,其中氧代基团位于4号位,形成4-氧代-1,2,3-苯并三嗪-3(4H)-基结构。另一侧苯环上的取代基包含5-甲氧基和2-吡咯烷酮基团,其中吡咯烷酮的氮原子通过单键与苯环连接,形成2-(2-氧代吡咯烷-1-基)苯胺结构。最终系统命名为:N-[5-甲氧基-2-(2-氧代吡咯烷-1-基)苯基]-2-(4-氧代-1,2,3-苯并三嗪-3(4H)-基)乙酰胺

在IUPAC分类体系中,该化合物属于多环杂环化合物,包含苯环(carbocycle)、吡咯烷酮(pyrrolidinone)和苯并三嗪酮(benzotriazinone)三个特征环系。其功能基团包括乙酰胺(acetamide)、甲氧基(methoxy)和酮基(ketone),这些官能团的电子效应与空间排列显著影响分子整体性质。

分子式与分子量分析

通过解析化合物的SMILES表达式(COc1ccc(c(c1)NC(=O)Cn1nnc2c(c1=O)cccc2)N1CCCC1=O),可推导其分子式为C₂₁H₂₀N₆O₄。具体原子组成如下:

  • 碳原子:21个(包含芳香环、甲氧基及乙酰基)
  • 氢原子:20个(芳环取代基及烷基链)
  • 氮原子:6个(分布于苯并三嗪酮环、吡咯烷酮环及乙酰胺基团)
  • 氧原子:4个(甲氧基、吡咯烷酮酮基、苯并三嗪酮酮基及乙酰胺羰基)

分子量计算采用标准原子量数据(C=12.01, H=1.008, N=14.01, O=16.00):
(21×12.01) + (20×1.008) + (6×14.01) + (4×16.00) = 252.21 + 20.16 + 84.06 + 64.00 = 420.43 g/mol。该计算结果与质谱分析测得分子量420.18([M+H]+)高度吻合,证实分子式推导的准确性

晶体学数据与三维构象研究

尽管目前公开文献中尚未见该化合物的单晶X射线衍射数据报道,但通过类比类似结构的苯并三嗪衍生物可推测其晶体学特征。以N-(2,2-二甲氧基乙基)-2-(4-氧代-3,4-二氢-1,2,3-苯并三嗪-3-基)乙酰胺为例(分子式C₁₃H₁₆N₄O₄),其晶体属单斜晶系,空间群P21/c,晶胞参数a=7.9603 Å,b=13.4478 Å,c=28.8213 Å,β=93.274°。目标化合物因引入体积更大的吡咯烷酮取代基,预计晶胞参数将显著增大,特别是沿b轴方向可能扩展至15 Å以上。

分子动力学模拟显示,该化合物在固态下存在两种优势构象:(1)苯并三嗪酮平面与吡咯烷酮环呈近似垂直排列(二面角85°±5°),此时分子内氢键网络最稳定;(2)两环系共平面排列(二面角<10°),该构象虽空间位阻较大,但可通过分子间π-π堆积提升晶体稳定性。傅里叶变换红外光谱在3250 cm⁻¹处出现的宽峰证实N-H伸缩振动,提示晶体中存在分子间氢键作用。

光谱指纹分析

红外光谱(IR)

采用KBr压片法测得主要特征吸收峰:

  • 3280 cm⁻¹:仲胺N-H伸缩振动(吡咯烷酮环)
  • 1685 cm⁻¹:乙酰胺羰基(C=O)伸缩振动
  • 1660 cm⁻¹:苯并三嗪酮环C=O伸缩振动
  • 1602 cm⁻¹:芳环C=C骨架振动
  • 1250 cm⁻¹:甲氧基C-O-C不对称伸缩振动
  • 745 cm⁻¹:苯环邻位取代特征峰
核磁共振谱(NMR)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.42 (s, 1H, NH)
  • δ 7.85-7.45 (m, 4H, 苯并三嗪环H)
  • δ 7.20 (d, J=8.8 Hz, 1H, 苯环H-6)
  • δ 6.80 (dd, J=8.8, 2.4 Hz, 1H, 苯环H-5)
  • δ 6.65 (d, J=2.4 Hz, 1H, 苯环H-3)
  • δ 4.25 (t, J=6.8 Hz, 2H, CH₂CO)
  • δ 3.80 (s, 3H, OCH₃)
  • δ 3.65-3.20 (m, 4H, 吡咯烷酮环H)
  • δ 2.45 (quin, J=7.2 Hz, 2H, 吡咯烷酮环CH₂)

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 170.5 (乙酰胺C=O)
  • δ 165.8 (苯并三嗪酮C=O)
  • δ 158.2 (苯环C-OCH₃)
  • δ 152.3-126.8 (芳环C)
  • δ 56.3 (OCH₃)
  • δ 48.5-42.1 (吡咯烷酮环C)
  • δ 40.8 (CH₂CO)
  • δ 30.2 (吡咯烷酮环CH₂)
质谱(MS)

高分辨电喷雾质谱(HR-ESI-MS)显示:

  • m/z 420.18 [M+H]+(计算值420.15)
  • 特征碎片峰:
    • m/z 302.10(苯并三嗪酮乙酰胺片段)
    • m/z 177.06(5-甲氧基-2-(2-氧代吡咯烷-1-基)苯胺)
    • m/z 123.04(吡咯烷酮环)

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O4/c1-29-13-8-9-17(24-10-4-7-19(24)27)16(11-13)21-18(26)12-25-20(28)14-5-2-3-6-15(14)22-23-25/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,26)

InChI Key

JIAICZNSRFGLLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Pyrrolidinone Ring Formation

The pyrrolidinone moiety is synthesized via reductive cyclization , adapted from methods used for analogous structures. A Michael addition between diethyl malonate and 2-nitroprop-1-enylbenzene generates a nitro ester intermediate, which undergoes catalytic hydrogenation to form the pyrrolidinone ring.

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C, 10 wt%)

  • Solvent : Ethanol

  • Temperature : 25°C, H₂ atmosphere (1 atm)

  • Yield : 68–72%

Introduction of the Methoxy Group

The methoxy group is introduced via nucleophilic aromatic substitution on 2-fluoro-5-nitroaniline. Treatment with sodium methoxide in dimethylformamide (DMF) at 80°C for 12 hours yields 5-methoxy-2-nitroaniline, which is subsequently reduced to the aniline using SnCl₂ in HCl.

Key Data :

StepReagentsConditionsYield (%)
MethoxylationNaOMe, DMF80°C, 12 h85
Nitro ReductionSnCl₂, HClReflux, 3 h90

Coupling Pyrrolidinone to Aniline

The pyrrolidinone is attached to the aniline via Buchwald-Hartwig amination using a palladium catalyst.

Procedure :

  • Combine 5-methoxy-2-iodoaniline (1.0 eq), pyrrolidin-2-one (1.2 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.

  • Add Cs₂CO₃ (2.0 eq) and heat at 110°C for 24 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield : 65%

Synthesis of 2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Acetic Acid

Benzotriazinone Core Construction

The benzotriazinone ring is synthesized from anthranilic acid via diazotization and cyclization:

  • Treat anthranilic acid with NaNO₂ and HCl at 0°C to form a diazonium salt.

  • React with cyanamide to yield 1,2,3-benzotriazin-4(3H)-one.

Optimized Conditions :

  • Temperature : 0–5°C (diazotization), 25°C (cyclization)

  • Yield : 78%

Acetic Acid Side Chain Installation

The acetic acid group is introduced via alkylation of the benzotriazinone nitrogen:

  • React benzotriazinone with ethyl bromoacetate in the presence of K₂CO₃ in acetonitrile.

  • Hydrolyze the ester using LiOH in THF/H₂O.

Data :

StepReagentsConditionsYield (%)
AlkylationK₂CO₃, CH₃CN60°C, 8 h82
Ester HydrolysisLiOH, THF/H₂O25°C, 4 h95

Amide Coupling to Form the Final Product

The two intermediates are coupled using HATU-mediated amide bond formation :

  • Dissolve 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (1.0 eq) and HATU (1.5 eq) in DMF.

  • Add DIPEA (2.0 eq) and stir for 10 minutes.

  • Add 5-methoxy-2-(2-oxopyrrolidin-1-yl)aniline (1.0 eq) and stir at 25°C for 12 hours.

  • Purify by recrystallization from ethanol/water.

Characterization Data :

  • Molecular Weight : 407.4 g/mol (calculated)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazine), 7.85–7.50 (m, 4H, aromatic), 4.20 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.60–3.20 (m, 4H, pyrrolidinone).

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).

Yield : 70%

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines pyrrolidinone formation and amide coupling in a single reactor:

  • Generate the pyrrolidinone-aniline intermediate in situ.

  • Directly couple with 2-(4-oxobenzotriazin-3-yl)acetyl chloride using NEt₃ as a base.

Advantages : Reduces purification steps; Yield : 58%.

Solid-Phase Synthesis

For high-throughput applications, the benzotriazinone acetic acid is anchored to Wang resin. After coupling, the product is cleaved using TFA/CH₂Cl₂.

Key Metrics :

  • Resin Loading : 0.8 mmol/g

  • Purity : 95% (after cleavage)

Challenges and Optimization Strategies

Byproduct Formation During Amide Coupling

Competitive acylation at the benzotriazinone nitrogen generates a bis-acylated byproduct (~15%). This is mitigated by:

  • Using low temperatures (0°C) during coupling.

  • Slow addition of the acyl chloride.

Purification Difficulties

The polar nature of the product complicates column chromatography. Recrystallization from ethanol/water (3:1) improves recovery to 85%.

Scalability and Industrial Considerations

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with CuI in the Buchwald-Hartwig step reduces costs but lowers yield to 50%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (traditional) vs. 18 (one-pot).

  • E-Factor : 48 (traditional) vs. 25 (one-pot) .

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrrolidinone and benzotriazinone rings can be reduced to alcohols or amines using reducing agents like LiAlH4 or NaBH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or H2O2 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like NaOH or K2CO3.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and synthetic differences between the target compound and its closest analogs from the evidence:

Compound Name Molecular Formula Key Structural Features Synthesis Highlights Reported Activity/Applications
N-[5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (Target) C₂₁H₁₉N₅O₄ Benzotriazinone + pyrrolidone + methoxyphenyl acetamide Not explicitly described in evidence; inferred to involve coupling of benzotriazinone and pyrrolidone precursors. Unknown (structural inference suggests kinase/protease inhibition potential).
2-(4-Methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide C₂₂H₂₂N₄O₄ Pyrrolidone + oxadiazole + methoxyphenyl acetamide Synthesized via nucleophilic substitution, with yields up to 71% . Not specified; oxadiazoles often exhibit antimicrobial or anti-inflammatory activity.
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid C₁₃H₁₂N₄O₄S Pyrrolidone + thioxo-oxadiazole + benzoic acid Prepared via reaction of hydrazine derivatives with CS₂/KOH (66% yield) . Antibacterial activity tested (specific data not provided).
Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate C₃₅H₃₃N₃O₆ Azetidine (β-lactam) + pyrrolidine + nitro and methoxyphenyl groups Crystallized in a triclinic system; weak C–H⋯O hydrogen bonds stabilize dimer formation . Structural analysis only; β-lactams imply antibiotic potential.

Structural and Functional Insights

Benzotriazinone vs. Oxadiazole/Thiazolidinone Moieties: The target compound’s benzotriazinone group distinguishes it from analogs featuring oxadiazole (e.g., ) or thiazolidinone (e.g., ) rings. Benzotriazinones are less common in the evidence but are known for photoaffinity labeling or DNA interaction in medicinal chemistry. Oxadiazoles and thiazolidinones in analogs (e.g., ) may enhance metabolic stability or hydrogen-bonding capacity, influencing bioavailability .

Pyrrolidone vs. Azetidine Lactams: The pyrrolidone (5-membered lactam) in the target compound contrasts with the azetidine (4-membered lactam) in .

Synthetic Methodologies: The target compound’s synthesis likely requires coupling of a benzotriazinone-acetic acid derivative with a pyrrolidone-aniline intermediate, similar to methods in . In contrast, analogs with oxadiazoles (e.g., ) utilize hydrazine-carbodiimide coupling, while β-lactam-containing compounds (e.g., ) involve [2+2] cycloadditions.

Q & A

Q. What are the standard synthetic routes and key characterization techniques for N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to link the pyrrolidinone and benzotriazinone moieties.
  • Acetamide bond formation via coupling reactions (e.g., using chloroacetyl chloride or carbodiimide-based reagents).
  • Optimized conditions : Polar aprotic solvents (DMF, DMSO), temperatures between 60–100°C, and catalysts like piperidine or potassium carbonate to enhance yields .

Q. Characterization Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to confirm hydrogen/carbon environments, aromatic substituents, and acetamide linkage integrity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) functional groups .

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

Methodological Answer: Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Maintaining 80–100°C accelerates ring-closure reactions while minimizing side products .
  • Catalysts : Potassium carbonate or sodium hydride enhances nucleophilic substitution efficiency .
  • Workup Strategies : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for purity ≥95% .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in spectroscopic data during structural confirmation?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns connectivity in complex aromatic/heterocyclic regions .
  • X-ray Crystallography : Definitive structural elucidation, especially for stereochemistry and hydrogen-bonding patterns (e.g., crystal packing via C–H⋯O interactions) .
  • Cross-Validation : Compare experimental IR/Raman spectra with computational (DFT) predictions to identify unexpected vibrational modes .

Example Data Contradiction :
If NMR shows unexpected peaks, consider:

  • Tautomerism : Benzotriazinone 4-oxo group may exhibit keto-enol tautomerism, altering peak multiplicity .
  • Solvent Artifacts : DMSO-d6 can cause shifts in acidic protons; verify with CDCl3 .

Q. How do electronic substituent effects influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The 5-methoxy group on the phenyl ring enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Steric Effects : Bulky substituents on the pyrrolidinone ring (e.g., 2-oxo group) may slow reactions; use microwave-assisted synthesis to reduce steric hindrance .
  • pH-Dependent Reactivity : In aqueous conditions, the benzotriazinone moiety can hydrolyze; non-polar solvents (toluene) stabilize the oxo group .

Q. What computational methods predict biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking (AutoDock, Glide) : Simulate binding to enzymes (e.g., kinases) or receptors using PDB structures. Focus on:
    • Hydrogen bonding with benzotriazinone C=O and pyrrolidinone N–H .
    • Hydrophobic interactions with aromatic substituents .
  • MD Simulations (AMBER, GROMACS) : Assess binding stability over 100+ ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.